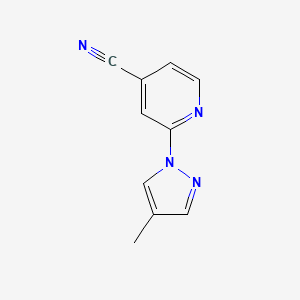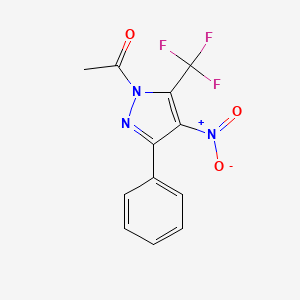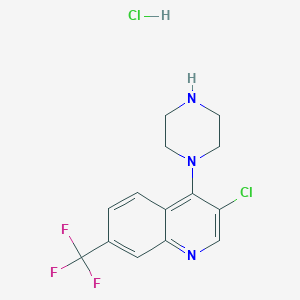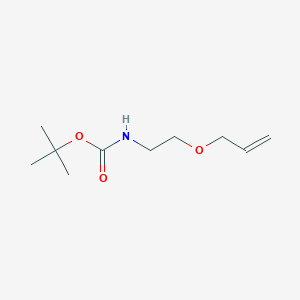![molecular formula C4F12N2O8PdS4 B12065670 Palladium, bis[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-kappaO]methanesulfonamidato-kappaO]-, (SP-4-1)- CAS No. 207861-64-1](/img/structure/B12065670.png)
Palladium, bis[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-kappaO]methanesulfonamidato-kappaO]-, (SP-4-1)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Palladium, bis[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-kappaO]methanesulfonamidato-kappaO]-, (SP-4-1)- is a complex organometallic compound It features palladium coordinated with two ligands of 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Palladium, bis[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-kappaO]methanesulfonamidato-kappaO]-, (SP-4-1)- typically involves the reaction of palladium salts with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide under controlled conditions. A common method includes:
Starting Materials: Palladium(II) chloride and 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or acetonitrile are often used.
Procedure: The palladium salt is dissolved in the solvent, followed by the addition of the ligand. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography may be employed to ensure the final product’s quality.
Chemical Reactions Analysis
Types of Reactions
Palladium, bis[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-kappaO]methanesulfonamidato-kappaO]-, (SP-4-1)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.
Reduction: It can be reduced to lower oxidation state palladium complexes.
Substitution: Ligand exchange reactions can occur, where the trifluoromethylsulfonyl groups are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents like sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange can be facilitated by using other ligands such as phosphines or amines under mild conditions.
Major Products Formed
The major products depend on the type of reaction:
Oxidation: Higher oxidation state palladium complexes.
Reduction: Lower oxidation state palladium complexes.
Substitution: New palladium complexes with different ligands.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions, including cross-coupling reactions like Suzuki-Miyaura and Heck reactions. Its unique ligand environment enhances its catalytic activity and selectivity.
Biology and Medicine
While direct applications in biology and medicine are less common, derivatives of this compound are being explored for their potential in drug development and as imaging agents due to their unique chemical properties.
Industry
In industry, this compound is used in the synthesis of fine chemicals and pharmaceuticals. Its catalytic properties make it valuable in processes requiring high efficiency and selectivity.
Mechanism of Action
The mechanism by which Palladium, bis[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-kappaO]methanesulfonamidato-kappaO]-, (SP-4-1)- exerts its effects is primarily through its role as a catalyst. The palladium center facilitates various chemical transformations by coordinating with substrates and lowering the activation energy of reactions. The trifluoromethylsulfonyl ligands stabilize the palladium center and influence its reactivity.
Comparison with Similar Compounds
Similar Compounds
Palladium(II) acetate: Another palladium complex used in catalysis.
Palladium(II) chloride: Commonly used in organic synthesis and catalysis.
Palladium, bis(trifluoromethylsulfonyl)imide: Similar ligand environment but different coordination chemistry.
Uniqueness
Palladium, bis[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-kappaO]methanesulfonamidato-kappaO]-, (SP-4-1)- is unique due to its specific ligand structure, which imparts distinct electronic and steric properties. This uniqueness enhances its catalytic performance and makes it suitable for specialized applications in organic synthesis and industrial processes.
Properties
CAS No. |
207861-64-1 |
|---|---|
Molecular Formula |
C4F12N2O8PdS4 |
Molecular Weight |
666.7 g/mol |
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;palladium(2+) |
InChI |
InChI=1S/2C2F6NO4S2.Pd/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2 |
InChI Key |
RJIXCHMCQKJJNQ-UHFFFAOYSA-N |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Pd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Benzodioxole, 4-[(1E)-2-nitroethenyl]-](/img/structure/B12065587.png)
![6-[2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12065592.png)

![L-Methionine, N-[[3,5-bis(trifluoromethyl)phenyl]sulfonyl]-, hydrazide](/img/structure/B12065599.png)




![N'-[8-bromo-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12065630.png)



![N-{[5-chloro-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine](/img/structure/B12065666.png)

